![molecular formula C22H24NOP B12573339 Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- CAS No. 305831-73-6](/img/structure/B12573339.png)
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group, which is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amide group. The specific configuration of this compound, with a (1S)-1-(3-methylphenyl)propyl substituent, adds to its distinctiveness and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- typically involves the ortho-directed lithiation of N,N-diisopropyl-P,P-diphenylphosphinic amide, followed by trapping with Ph2PCl and subsequent oxidation. The reaction conditions often include the use of reagents such as hydrogen peroxide (H2O2), sulfur (S8), and selenium (Se) for the oxidation step .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, sulfur, and selenium.
Substitution: It can participate in substitution reactions, particularly involving the phosphorus atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide (H2O2), sulfur (S8), selenium (Se).
Substitution reagents: Ph2PCl for trapping during synthesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield phosphoryl, phosphorothioyl, and phosphoroselenoyl derivatives .
Aplicaciones Científicas De Investigación
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- has several scientific research applications, including:
Biology and Medicine:
Industry: Possible use in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism by which phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions such as zinc. The molecular structure allows for the formation of seven-membered chelates, which can stabilize the metal center and enhance catalytic activity . The natural bond orbital (NBO) analysis suggests that the stabilization effect provided by orbital interactions is significant in these complexes.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenylphosphoryl-phosphinic amide
- Diphenylphosphorothioyl-phosphinic amide
- Diphenylphosphoroselenoyl-phosphinic amide
Uniqueness
Phosphinic amide, N-[(1S)-1-(3-methylphenyl)propyl]-P,P-diphenyl- is unique due to its specific (1S)-1-(3-methylphenyl)propyl substituent, which distinguishes it from other phosphinic amides
Propiedades
Número CAS |
305831-73-6 |
|---|---|
Fórmula molecular |
C22H24NOP |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(1S)-N-diphenylphosphoryl-1-(3-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NOP/c1-3-22(19-12-10-11-18(2)17-19)23-25(24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-17,22H,3H2,1-2H3,(H,23,24)/t22-/m0/s1 |
Clave InChI |
FQTUQRHHBFDXCS-QFIPXVFZSA-N |
SMILES isomérico |
CC[C@@H](C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(C1=CC=CC(=C1)C)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


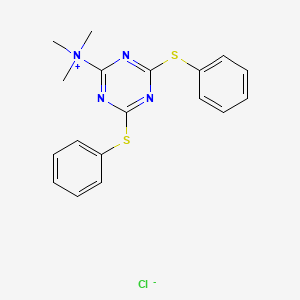
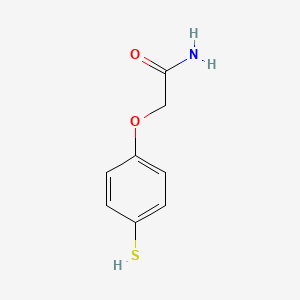
![Methyl 2-[(4-methylbenzene-1-sulfonyl)amino]pent-4-ynoate](/img/structure/B12573262.png)
![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
![(1S,6S)-4,5,6-Trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12573272.png)
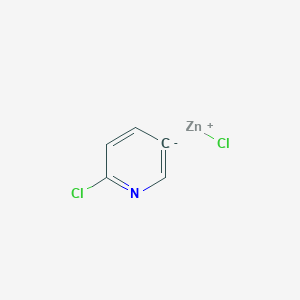


![4-[(3-Chlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12573290.png)
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573297.png)
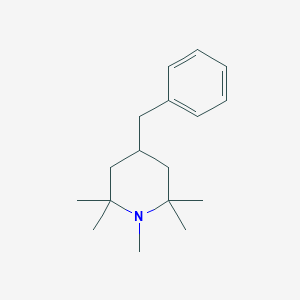

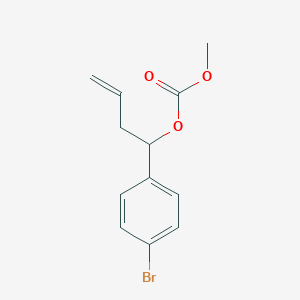
![2-[(3-Chlorophenyl)methyl]benzene-1,4-diol](/img/structure/B12573349.png)
